5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a hydroxybenzene ring, a mercapto group, and an imidazol-4-one core, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines using reagents like thionyl chloride or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Thionyl chloride, amines, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of the hydroxybenzylidene and mercapto groups contributes to its biological activity, making it a promising lead compound for pharmaceutical development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility in chemical reactions makes it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene group can form hydrogen bonds with active sites of enzymes, while the mercapto group can interact with metal ions or thiol groups in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzylidene-4-hydroxybenzohydrazide
- 3,5-Dichloro-2-hydroxybenzylidene hydrazono methyl naphthalene-2-ol
- 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxybenzylidene and mercapto groups allows for a wider range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-10,19H,(H,17,21)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXFPZYLRIRUBX-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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